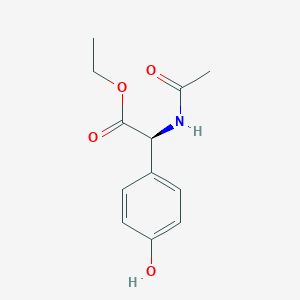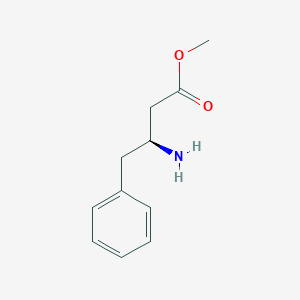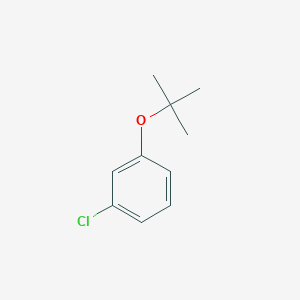
1-(Prop-2-en-1-yl)cycloheptan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Prop-2-en-1-yl)cycloheptan-1-ol is an organic compound with the molecular formula C₁₀H₁₈O It features a cycloheptane ring substituted with a hydroxyl group and a prop-2-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Prop-2-en-1-yl)cycloheptan-1-ol can be synthesized through several methods. One common approach involves the alkylation of cycloheptanone with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like acetone or ethanol. The resulting product is then subjected to reduction using a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(Prop-2-en-1-yl)cycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding alkane using hydrogenation over a palladium catalyst.
Substitution: The allyl group can participate in substitution reactions, such as halogenation, where it reacts with halogens like bromine to form the corresponding halogenated product.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: 1-(Prop-2-en-1-yl)cycloheptanone.
Reduction: 1-(Prop-2-en-1-yl)cycloheptane.
Substitution: 1-(3-Bromoprop-2-en-1-yl)cycloheptan-1-ol.
Aplicaciones Científicas De Investigación
1-(Prop-2-en-1-yl)cycloheptan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its hydroxyl and allyl functional groups.
Industry: Used in the production of fragrances and flavoring agents due to its potential aromatic properties.
Mecanismo De Acción
The mechanism of action of 1-(Prop-2-en-1-yl)cycloheptan-1-ol depends on its application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The hydroxyl group can form hydrogen bonds, while the allyl group can participate in various chemical reactions, affecting the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
1-(Prop-2-en-1-yl)cycloheptan-1-ol can be compared with other cycloheptanol derivatives:
1-Cycloheptanol: Lacks the allyl group, making it less reactive in certain substitution reactions.
1-(Prop-2-en-1-yl)cyclohexan-1-ol: Has a cyclohexane ring instead of a cycloheptane ring, which affects its ring strain and reactivity.
1-(Prop-2-en-1-yl)cyclopentan-1-ol: Smaller ring size, leading to different physical and chemical properties.
The presence of the allyl group in this compound makes it unique, providing additional sites for chemical modification and enhancing its utility in synthetic applications.
Propiedades
Fórmula molecular |
C10H18O |
|---|---|
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
1-prop-2-enylcycloheptan-1-ol |
InChI |
InChI=1S/C10H18O/c1-2-7-10(11)8-5-3-4-6-9-10/h2,11H,1,3-9H2 |
Clave InChI |
JGTQZSOVCNLFDO-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1(CCCCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![18-tridecan-7-yl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13145039.png)

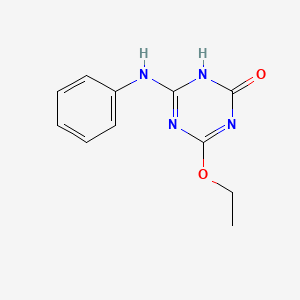
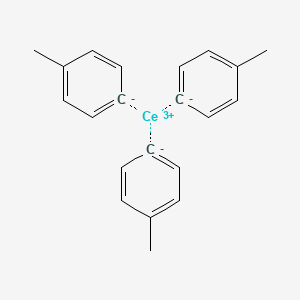

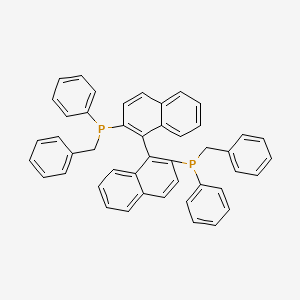
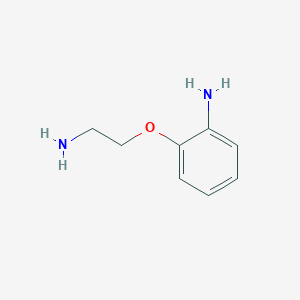
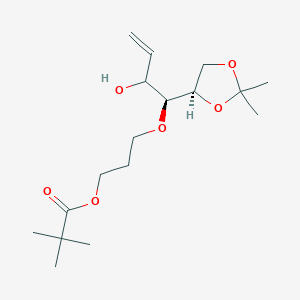
![Diethyl [2,2'-bipyridin]-6-ylphosphonate](/img/structure/B13145099.png)
